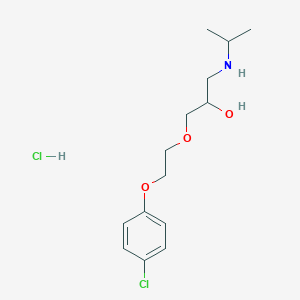![molecular formula C15H13ClF3NO2 B2924249 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide CAS No. 831243-20-0](/img/structure/B2924249.png)
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide is a synthetic organic molecule with a distinctive structure, which includes a phenyl ring substituted with chlorine and trifluoromethyl groups, an isopropyl group, and a furan ring
Mechanism of Action
Mode of Action
It is known that the trifluoromethyl group in the compound can have high reactivity with thiols , which could potentially influence its interaction with its targets.
Biochemical Pathways
The compound’s interaction with thiols suggests that it may affect pathways involving thiol-containing molecules, but further studies are required to confirm this and to understand the downstream effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, presence of other molecules, and cellular environment can impact the compound’s activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide typically involves multiple steps, starting with the preparation of the precursor compounds:
Step 1: Synthesize 2-chloro-5-(trifluoromethyl)phenylamine via halogenation and Friedel-Crafts reactions.
Step 2: React the phenylamine with isopropyl isocyanate to form the desired furan ring substitution.
Key conditions include:
Temperature control to optimize reaction yield.
Utilization of catalysts, such as Lewis acids, to facilitate specific steps.
Industrial Production Methods
Large-scale production of this compound might follow a similar synthetic pathway but with optimization for higher efficiency and purity. Techniques like continuous flow reactors could be employed to enhance the reaction rate and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents may alter the furan ring or the isopropyl side chain.
Reduction: Reduction reactions might target the phenyl ring substituents, particularly the chlorine and trifluoromethyl groups.
Substitution: Nucleophilic substitution reactions could replace the chlorine atom or modify the furan ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminium hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Depending on the reaction pathway, products might include derivatives with altered side chains or ring structures, offering new chemical entities with distinct properties.
Scientific Research Applications
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide finds applications in various fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use as a probe for studying biological pathways due to its unique structure.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of specialty chemicals, particularly in agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
5-[2-chloro-4-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide
5-[2-bromo-5-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide
5-[2-chloro-5-(difluoromethyl)phenyl]-N-isopropyl-2-furamide
Uniqueness
What sets 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide apart is its specific substitution pattern on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogues. This unique structure may offer advantages in specificity and potency in its applications.
Here you go: a comprehensive dive into this compound. Happy exploring the depths of chemistry!
Properties
IUPAC Name |
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-propan-2-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO2/c1-8(2)20-14(21)13-6-5-12(22-13)10-7-9(15(17,18)19)3-4-11(10)16/h3-8H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUYYRWGGZNJJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(O1)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
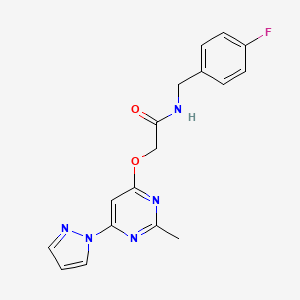
![Methyl 6-[(3-chloro-4-methoxybenzenesulfonyl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2924167.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2924168.png)
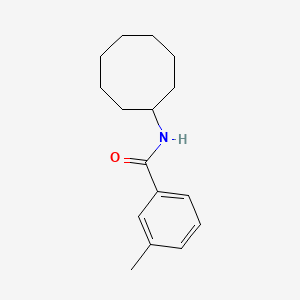
![2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-(2-methylpropyl)acetamide](/img/structure/B2924171.png)
![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2924172.png)
![4-((1H-imidazol-1-yl)methyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2924173.png)
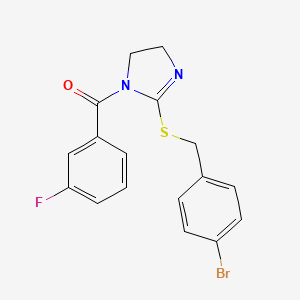
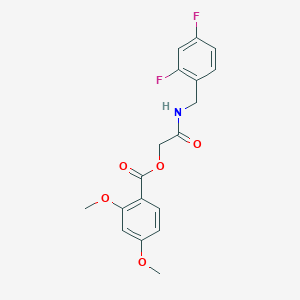
![1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B2924179.png)
![N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide](/img/structure/B2924181.png)
